

Application Notes and Protocols: In Vitro Kinase Assay for Abl Tyrosine Kinase

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Compound of Interest

Compound Name: PPY-A

Cat. No.: B15580728

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Introduction

The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.^[1] Dysregulation of Abl kinase activity, often due to mutations or chromosomal translocations such as the formation of the BCR-Abl fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML).^{[1][2]} Consequently, Abl kinase is a prime target for the development of therapeutic inhibitors.

These application notes provide a detailed protocol for a robust and reliable in vitro kinase assay for human Abl kinase. This assay is suitable for screening and characterizing potential inhibitors, such as **PPY-A**, a potent inhibitor of both wild-type and T315I mutant Abl kinases. The protocol outlines the necessary reagents, step-by-step instructions, and methods for data analysis.

Principle of the Assay

The in vitro Abl kinase assay measures the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific peptide substrate by the Abl kinase enzyme. The level of phosphorylation, and thus the kinase activity, can be quantified using various detection methods. This protocol describes a luminescence-based assay that measures the amount of

ADP produced, which is directly proportional to kinase activity. The effect of an inhibitor is determined by measuring the reduction in kinase activity in its presence.

Materials and Reagents

| Reagent | Recommended Concentration/Stock | Vendor Example |
|----------------------------------|------------------------------------|------------------------------------|
| Recombinant Human Abl Kinase | 0.1 µg/µL | Sigma-Aldrich, Promega |
| Abltide Substrate (EAIYAAPFAKKK) | 1 mg/mL stock in water | Biorbyt, United States Biological |
| Kinase Assay Buffer (10X) | See Table 2 for composition | Cell Signaling Technology, Promega |
| ATP | 10 mM stock solution | Sigma-Aldrich |
| PPY-A (Inhibitor) | 10 mM stock in DMSO | MedchemExpress, Tocris Bioscience |
| ADP-Glo™ Kinase Assay Kit | As per manufacturer's instructions | Promega |
| 384-well white microplates | N/A | Corning, Greiner |
| Dithiothreitol (DTT) | 1 M stock | Sigma-Aldrich |

Table 1: Key Reagents and Materials

Kinase Assay Buffer Composition

| Component | 1X Final Concentration | Purpose |
|-------------------|------------------------|---|
| Tris-HCl, pH 7.5 | 40 mM | Buffering agent to maintain pH |
| MgCl ₂ | 20 mM | Essential cofactor for kinase activity |
| BSA | 0.1 mg/mL | Stabilizes the enzyme |
| DTT | 50 μM | Reducing agent to maintain enzyme integrity |

Table 2: 1X Kinase Assay Buffer[3][4]

Experimental Protocol

This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay for detection.

1. Reagent Preparation:

- **1X Kinase Buffer:** Prepare the 1X Kinase Assay Buffer by diluting the 10X stock with sterile deionized water. Add DTT to the required final concentration just before use.
- **Enzyme Dilution:** Thaw the recombinant Abl kinase on ice. Prepare the working concentration of Abl kinase by diluting the stock in 1X Kinase Buffer. The optimal concentration should be empirically determined but a starting point of 1-5 ng per reaction is recommended.[5]
- **Substrate/ATP Mix:** Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer. For a final concentration of 100 μM ATP and 0.2 μg/μL Abltide, the 2X mix would contain 200 μM ATP and 0.4 μg/μL Abltide.
- **Inhibitor Dilution Series:** Prepare a serial dilution of **PPY-A** (or other test compounds) in 1X Kinase Buffer with a constant percentage of DMSO (e.g., 5%).

2. Kinase Reaction:

- Add 1 μL of the inhibitor dilution (or 5% DMSO for controls) to the wells of a 384-well plate.

- Add 2 µL of the diluted Abl kinase to each well.
- Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.
- Incubate the plate for 60 minutes at room temperature.[3][4]

3. Detection (ADP-Glo™ Protocol):

- Add 5 µL of ADP-Glo™ Reagent to each well.
- Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to each well.
- Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Read the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data is used to calculate the percent inhibition of Abl kinase activity for each inhibitor concentration.

$$\text{Percent Inhibition (\%)} = (1 - (\text{RLU_inhibitor} - \text{RLU_background}) / (\text{RLU_max_activity} - \text{RLU_background})) * 100$$

Where:

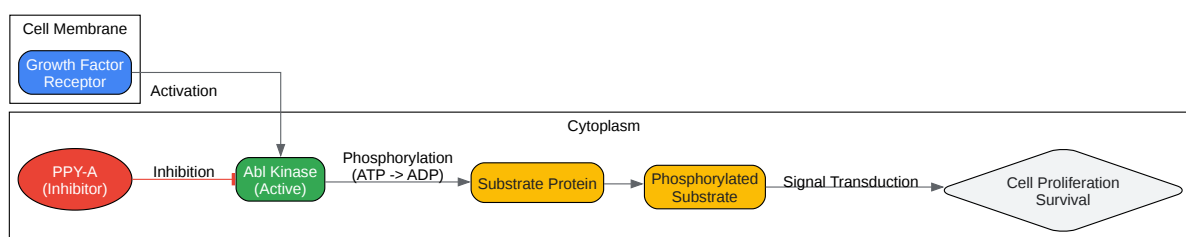
- RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.
- RLU_background: RLU from wells with no kinase.
- RLU_max_activity: RLU from wells with kinase and DMSO (no inhibitor).

The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

| Parameter | Value |
|----------------------------------|------------------|
| Enzyme Concentration | 1-5 ng/reaction |
| Substrate (Abtide) Concentration | 0.2 µg/µL |
| ATP Concentration | 100 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| Final Reaction Volume | 5 µL |

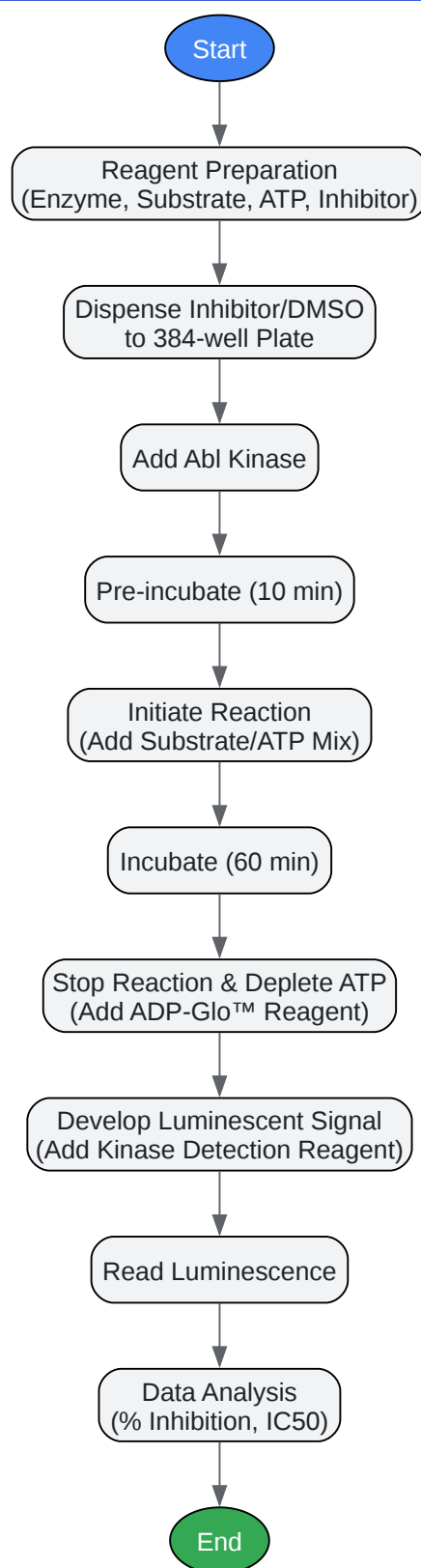
Table 3: Summary of a Typical Abl Kinase Assay Reaction

Visualizations



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Caption: Signaling pathway showing Abl kinase activation and inhibition.



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Caption: Experimental workflow for the in vitro Abl kinase assay.

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